REACTION_CXSMILES
|
C(=[N:14][CH:15]([CH2:18][C:19]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[N:22]=[CH:21][CH:20]=1)[C:16]#[N:17])(C1C=CC=CC=1)C1C=CC=CC=1.Cl>O1CCOCC1>[NH2:14][CH:15]([CH2:18][C:19]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[N:22]=[CH:21][CH:20]=1)[C:16]#[N:17]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
partitioned between 10 ml water and EtOAc (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C#N)CC1=CC=NC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.036 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 4.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |